4-(pyrazol-1-ylmethyl)phenol
Overview
Description
4-(pyrazol-1-ylmethyl)phenol is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.
Scientific Research Applications
4-(pyrazol-1-ylmethyl)phenol has a wide range of applications in scientific research:
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Safety and Hazards
Future Directions
Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging . Utility of pyrazoles and their derivatives in constructing ordered porous materials with physicochemical characteristics such as chemosensors has undoubtedly created much interest in developing newer frameworks .
Mechanism of Action
Target of Action
1-(4-Hydroxybenzyl)pyrazole is a derivative of pyrazole, a nitrogen-containing heterocyclic compound . Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been reported to affect various biochemical pathways, leading to a wide range of physiological and pharmacological activities
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities
Action Environment
Environmental factors can significantly influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
1-(4-Hydroxybenzyl)pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38MAPK) . These interactions suggest that 1-(4-Hydroxybenzyl)pyrazole may have anti-inflammatory properties. Additionally, it binds to specific receptors, influencing signal transduction pathways and modulating cellular responses.
Cellular Effects
The effects of 1-(4-Hydroxybenzyl)pyrazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving HeLa and C6 cell lines, 1-(4-Hydroxybenzyl)pyrazole exhibited antiproliferative activity . This compound also affects the expression of genes involved in inflammation, such as COX-2 and TNF-α, thereby modulating the inflammatory response . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species (ROS).
Molecular Mechanism
At the molecular level, 1-(4-Hydroxybenzyl)pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, 1-(4-Hydroxybenzyl)pyrazole modulates gene expression by interacting with transcription factors and influencing their activity. This results in changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Hydroxybenzyl)pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to 1-(4-Hydroxybenzyl)pyrazole can result in sustained anti-inflammatory effects and modulation of cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxybenzyl)pyrazole vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit significant anti-inflammatory and antiproliferative effects without causing toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1-(4-Hydroxybenzyl)pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of 1-(4-Hydroxybenzyl)pyrazole within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(4-Hydroxybenzyl)pyrazole within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 1-(4-Hydroxybenzyl)pyrazole plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of 1-(4-Hydroxybenzyl)pyrazole can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(pyrazol-1-ylmethyl)phenol can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzylhydrazine with pyrazole-forming reagents under controlled conditions. For instance, the reaction of 4-hydroxybenzylhydrazine with hexafluoroacetylacetone or trifluoroacetylacetone yields the desired pyrazole derivatives . The reaction typically requires a solvent such as ethanol and may involve catalysts to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(pyrazol-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the benzyl moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
4-(pyrazol-1-ylmethyl)phenol can be compared with other similar compounds, such as:
1-(3,5-Dialkyl-4-hydroxybenzyl)pyrazole: These compounds have similar structures but different substituents on the benzyl ring, leading to variations in their chemical and biological properties.
Trifluoromethyl-containing pyrazoles: These compounds have fluorine atoms, which can significantly alter their reactivity and applications.
The uniqueness of this compound lies in its specific hydroxyl group on the benzyl moiety, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7,13H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCYYEKQDZIXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230151 | |
Record name | 1-(4-Hydroxybenzyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80200-09-5 | |
Record name | 1-(4-Hydroxybenzyl)pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080200095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Hydroxybenzyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1H-pyrazol-1-yl)methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Hydroxybenzyl)pyrazole interact with dopamine β-mono-oxygenase?
A1: The research paper identifies 1-(4-Hydroxybenzyl)pyrazole as a potent inhibitor of DBM, rather than a substrate. [] While the exact mechanism of inhibition isn't detailed in this paper, it suggests that replacing the imidazole moiety of the substrate analogue 1-(4-Hydroxybenzyl)imidazole with a pyrazole ring results in the loss of substrate activity and a gain of inhibitory activity. This finding suggests that the pyrazole structure might interfere with the enzyme's active site, preventing the binding and conversion of the natural substrate.
Q2: What is the significance of discovering a heterocyclic inhibitor for dopamine β-mono-oxygenase?
A2: This study is significant because it represents the first report of a heterocyclic compound acting as either a substrate or an inhibitor for DBM. [] This discovery opens avenues for designing entirely new classes of DBM inhibitors, potentially leading to novel therapeutic agents for conditions where DBM activity is implicated.
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